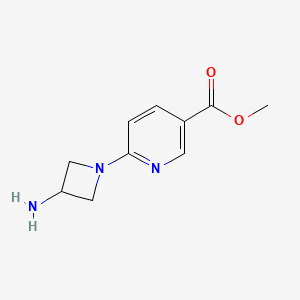

Methyl 6-(3-aminoazetidin-1-yl)nicotinate

Beschreibung

Methyl 6-(3-aminoazetidin-1-yl)nicotinate is a nicotinic acid derivative featuring a 3-aminoazetidine substituent at the 6-position of the pyridine ring. The azetidine ring—a four-membered secondary amine—confers unique steric and electronic properties that may enhance binding affinity, metabolic stability, or solubility compared to bulkier or less polar substituents.

Eigenschaften

Molekularformel |

C10H13N3O2 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

methyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H13N3O2/c1-15-10(14)7-2-3-9(12-4-7)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 |

InChI-Schlüssel |

JGVVYZCUWYFSIP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN=C(C=C1)N2CC(C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Methyl 6-(3-aminoazetidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors and automated systems to optimize efficiency and scalability.

Analyse Chemischer Reaktionen

Methyl 6-(3-aminoazetidin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be modified by introducing different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(3-aminoazetidin-1-yl)nicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: The compound is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 6-(3-aminoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 6-(3-aminoazetidin-1-yl)nicotinate (inferred properties) with similar compounds:

Notes:

- Hydrolysis Stability: Methyl nicotinate derivatives exhibit wide variability in hydrolysis rates catalyzed by human serum albumin (HSA). Methyl nicotinate itself has a half-life >95 hours, while bulkier esters (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (<15 minutes) . The 3-aminoazetidine group may moderately enhance stability compared to smaller substituents due to steric hindrance.

- Synthesis Yields : Yields depend on substituent reactivity. For example, nucleophilic substitution with pyrrole derivatives (4d) achieved 43% yield , whereas pyrazole derivatives (6n) required harsher conditions (150°C, DMF) and resulted in lower yields (19%) .

Biologische Aktivität

Methyl 6-(3-aminoazetidin-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Methyl 6-(3-aminoazetidin-1-yl)nicotinate is synthesized through a multi-step process involving the reaction of nicotinic acid derivatives with azetidine-based amines. The compound's structure includes a nicotinic acid moiety linked to an aminoazetidine, which may enhance its biological activity compared to simpler derivatives.

1. Antinociceptive Activity

Research has indicated that methyl nicotinate derivatives exhibit significant antinociceptive effects. A study demonstrated that methyl 6-(3-aminoazetidin-1-yl)nicotinate shows effective peripheral and central antinociceptive activity at doses of 5 and 10 mg/kg. The compound's mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors or other pain-related signaling pathways .

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, studies utilizing scintillation proximity assays (SPA) have shown that certain derivatives of methyl nicotinate can inhibit the enzyme 11β-HSD1, which is implicated in metabolic diseases. The percentage inhibition observed at a concentration of 1 µmol/L was significant, suggesting potential therapeutic applications in managing conditions like obesity or diabetes .

Case Study: Analgesic Efficacy

A specific case study examined the analgesic properties of methyl 6-(3-aminoazetidin-1-yl)nicotinate in animal models. The study reported a dose-dependent reduction in pain response, indicating that the compound could serve as a viable alternative to traditional analgesics with fewer side effects.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

This data suggests that higher doses correlate with increased efficacy, which warrants further investigation into optimal dosing strategies.

Case Study: Metabolic Impact

Another case study focused on the metabolic effects of methyl 6-(3-aminoazetidin-1-yl)nicotinate in diabetic models. The compound demonstrated a reduction in blood glucose levels and improved insulin sensitivity, highlighting its potential role in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.